N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

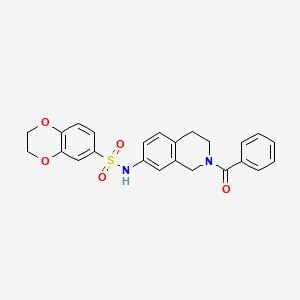

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroisoquinoline moiety, and a benzo[d][1,4]dioxine sulfonamide group

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c27-24(18-4-2-1-3-5-18)26-11-10-17-6-7-20(14-19(17)16-26)25-32(28,29)21-8-9-22-23(15-21)31-13-12-30-22/h1-9,14-15,25H,10-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLYTXGPHANUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline, which is then reacted with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under appropriate conditions to form the desired sulfonamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups .

Scientific Research Applications

Anticancer Potential

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has shown significant anticancer activity in various studies. Its mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Case Study:

A study demonstrated that related compounds with the tetrahydroisoquinoline scaffold inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through modulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

The compound exhibits neuroprotective properties that may be beneficial in treating neurodegenerative diseases. It is hypothesized to act through antioxidant mechanisms and by inhibiting neuroinflammatory pathways.

Research Findings:

In models of neurodegeneration, compounds similar to this compound have been shown to reduce oxidative stress and improve neuronal survival .

Anti-inflammatory Properties

This compound also possesses anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are critical mediators in the inflammatory response.

Mechanism of Action:

Studies suggest that it may inhibit COX-2 activity and other inflammatory mediators involved in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

- 1-benzyl-1,2,3,4-tetrahydroisoquinoline

- 2-benzoyl-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-tetrahydroisoquinoline analogs

Uniqueness

Its sulfonamide group, in particular, distinguishes it from other isoquinoline derivatives and contributes to its specific reactivity and biological activity .

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 424.5 g/mol. The compound features a tetrahydroisoquinoline core substituted with a benzoyl group and a sulfonamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N2O3S |

| Molecular Weight | 424.5 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological pathways. Preliminary studies suggest that it may modulate enzymatic activity or receptor signaling pathways relevant to neuroprotection and anti-inflammatory responses. However, detailed investigations into the exact molecular mechanisms are still required.

Anti-inflammatory Effects

The sulfonamide group in the compound suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. For example, certain sulfonamide derivatives have been shown to reduce inflammation in various animal models .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Activity Type | Observed Effects |

|---|---|---|

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Neuroprotective | Potential interaction with neurotransmitter systems |

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-propane-1-sulfonamide | Anti-inflammatory | Inhibition of cytokines in inflammatory models |

| N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide | Fungicidal | Exhibited better fungicidal activity than flutolanil |

Case Studies

A notable study involving related compounds demonstrated significant fungicidal activity against several fungal strains. For example:

- Compound 5n exhibited an EC50 of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum, outperforming established fungicides like flutolanil .

These findings suggest that the structural components of N-(2-benzoyl...) could be optimized for similar or enhanced biological activities.

Q & A

Q. What are the critical steps in synthesizing N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and cyclization. Key steps include:

- Sulfonamide coupling : Reacting the tetrahydroisoquinoline precursor with a sulfonating agent (e.g., 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

- Benzoylation : Introducing the benzoyl group via a Friedel-Crafts acylation or similar method. Optimization requires precise control of pH, temperature (often 0–60°C), and catalyst selection (e.g., Lewis acids for acylation). Solvents like dichloromethane or DMF are critical for solubility .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of protons and carbons, respectively, matching expected chemical shifts for the benzoyl, tetrahydroisoquinoline, and benzodioxine moieties.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) against the theoretical molecular weight .

Q. What functional groups in the compound are critical for its biological activity, and how can their roles be assessed?

- Sulfonamide group : Enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes). Role confirmed via competitive inhibition assays using sulfonamide derivatives.

- Benzodioxine ring : Contributes to π-π stacking interactions. Structure-activity relationship (SAR) studies via substituent modifications (e.g., halogenation) quantify its impact .

Advanced Research Questions

Q. How can researchers integrate computational methods with experimental synthesis to improve reaction efficiency?

- Quantum chemical calculations : Use software (e.g., Gaussian) to model transition states and identify energetically favorable pathways.

- Reaction path searches : Predict optimal conditions (e.g., solvent polarity, temperature) using machine learning algorithms trained on similar reactions.

- Feedback loops : Validate computational predictions experimentally, then refine models with empirical data (e.g., yields, byproducts) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes?

- Sensitivity analysis : Test variables (e.g., solvent choice, catalyst loading) to identify discrepancies. For example, if simulations predict high yield in DMF but experiments show low conversion, evaluate solvent purity or side reactions.

- Multivariate statistical analysis : Apply design of experiments (DoE) to isolate confounding factors .

Q. How should experimental parameters be statistically optimized using design of experiments (DoE) for this compound's synthesis?

- Factorial design : Screen variables (temperature, pH, reagent stoichiometry) in a 2³ factorial setup to identify significant factors.

- Response surface methodology (RSM) : Optimize conditions (e.g., 45°C, 1.2 eq. sulfonyl chloride) to maximize yield and purity.

- Central composite design : Validate robustness by testing edge cases (e.g., extreme temperatures) .

Q. What methodologies are recommended for studying the compound's interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to enzymes (e.g., carbonic anhydrase).

- Molecular docking : Use AutoDock Vina to predict binding poses in active sites, validated by mutagenesis studies (e.g., alanine scanning).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Q. How can researchers address discrepancies in biological activity data across different studies?

- Standardized assays : Use common protocols (e.g., fixed enzyme concentrations, buffer pH) to minimize variability.

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line differences or assay sensitivity.

- Counter-screening : Test the compound against off-target proteins to rule out nonspecific effects .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Confirmation

Q. Table 2. DoE Parameters for Reaction Optimization

| Factor | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 0°C to 60°C | 40°C | +25% |

| Catalyst loading | 0.1 eq. to 1.0 eq. | 0.5 eq. | +18% |

| Reaction time | 2 h to 24 h | 12 h | +15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.